Deltamethrin
Overview
Description
Deltamethrin is an insecticide belonging to the pyrethroid family. Pyrethroids are man-made versions of pyrethrins, natural insecticides from chrysanthemum flowers .
Synthesis Analysis
Deltamethrin’s molecular structure has been analyzed using density functional theory (DFT). Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) were used to enhance the surface-enhanced Raman spectroscopy (SERS) detection signal .Molecular Structure Analysis
Deltamethrin’s molecular structure consists of C-Br, C=C, C=N, C=O, C-H, N-H, and a benzene ring. The theoretical Raman peaks of deltamethrin calculated by DFT were basically similar to the measured results .Chemical Reactions Analysis
Deltamethrin undergoes several degradation processes. A detailed NMR analysis of deltamethrin stability has been carried out under stress conditions, mimicking a water-based insecticidal paint environment .Physical And Chemical Properties Analysis
Deltamethrin is colorless or white to light beige crystals that have no odor. It has a melting point of 98-101°C and decomposes above 300°C. It is slightly soluble in water (< 0.002 mg/l) and has a vapor pressure of 1.5 x 10^-8 mm Hg at 25°C .Scientific Research Applications
1. Ecotoxicological Impact
- Toxicity in Freshwater Ecosystems : Deltamethrin has been identified as hazardous to freshwater ecosystems, particularly affecting the cladoceran Daphnia magna. Proteomic investigations reveal differences in protein expression profiles after exposure to deltamethrin, highlighting the substance's impact on aquatic organisms (Toumi et al., 2014).
2. Biochemical and Physiological Effects
- Oxidative Stress and Metabolism : Studies have shown that deltamethrin causes oxidative stress, affecting antioxidant status and oxidative signaling pathways in various organisms. It also influences metabolism, including enzymatic activities and pathways (Lu et al., 2019).
- Gene Expression Alterations : Research on zebrafish embryos exposed to deltamethrin revealed changes in gene expression, particularly in signaling transduction pathways. These findings are crucial for understanding the potential consequences of deltamethrin exposure in aquatic environments (Chueh et al., 2017).
3. Environmental Implications
- Biodegradation and Resistance : Studies have explored the degradation of deltamethrin in soil and water, as well as resistance development in certain insect populations. The findings indicate a significant impact on agricultural practices and pest control strategies (Cycoń et al., 2014), (Daglish & Nayak, 2018).
4. Human and Animal Health
- Immunotoxic Effects : Exposure to deltamethrin can lead to immunosuppression, adversely affecting host resistance to infections like Candida albicans. This highlights its potential risk to human and animal health (Rehman et al., 2011).
1. Ecotoxicological Impact
- Toxicity in Freshwater Ecosystems : Deltamethrin has been identified as hazardous to freshwater ecosystems, particularly affecting the cladoceran Daphnia magna. Proteomic investigations reveal differences in protein expression profiles after exposure to deltamethrin, highlighting the substance's impact on aquatic organisms (Toumi et al., 2014).
2. Biochemical and Physiological Effects
- Oxidative Stress and Metabolism : Studies have shown that deltamethrin causes oxidative stress, affecting antioxidant status and oxidative signaling pathways in various organisms. It also influences metabolism, including enzymatic activities and pathways (Lu et al., 2019).
- Gene Expression Alterations : Research on zebrafish embryos exposed to deltamethrin revealed changes in gene expression, particularly in signaling transduction pathways. These findings are crucial for understanding the potential consequences of deltamethrin exposure in aquatic environments (Chueh et al., 2017).
3. Environmental Implications
- Biodegradation and Resistance : Studies have explored the degradation of deltamethrin in soil and water, as well as resistance development in certain insect populations. The findings indicate a significant impact on agricultural practices and pest control strategies (Cycoń et al., 2014), (Daglish & Nayak, 2018).
4. Human and Animal Health
- Immunotoxic Effects : Exposure to deltamethrin can lead to immunosuppression, adversely affecting host resistance to infections like Candida albicans. This highlights its potential risk to human and animal health (Rehman et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-NSHGMRRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
Record name | DELTAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0247 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020381 | |
Record name | Deltamethrin | |
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Molecular Weight |
505.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, colorless to white or slightly beige solid; [HSDB], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER. | |
Record name | Deltamethrin | |
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Record name | Deltamethrin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | DELTAMETHRIN | |
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Solubility |
Solubility; in cyclohexanone 750, dichloromethane 700, acetone 500, benzene 450, dimethyl sulphoxide 450, xylene 250, isopropanol 6 (all in g/L at 20 °C), In water, <0.002 mg/L at 25 °C, 2e-06 mg/mL at 25 °C, Solubility in water at 20 °C: none | |
Record name | DELTAMETHRIN | |
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Record name | Deltamethrin | |
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Record name | DELTAMETHRIN | |
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Density |
Relative density (water = 1): 0.5 | |
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Vapor Pressure |
0.00000002 [mmHg], 9.3X10-11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Deltamethrin | |
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Record name | DELTAMETHRIN | |
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Mechanism of Action |
The lowest concentration of deltamethrin to have an effect in crayfish stretch receptor neurons on sodium channels was 1X10-12 mol/L, but the response of the preparation to gamma-aminobutyric acid (GABA) appeared to be unaffected by concentrations of deltamethrin up to 1X10-7 mol/L. Although 1X10-6 mol/l deltamethrin had a slight effect on the GABA response of the dactyl abductor muscle, it appears that the majority of the effects of cyano-pyrethroids in invertebrates could be accounted for solely by their action on sodium channels., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for DELTAMETHRIN (11 total), please visit the HSDB record page. | |
Record name | DELTAMETHRIN | |
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Product Name |
Deltamethrin | |
Color/Form |
Crystals, Crystalline powder, almost white, White or slightly beige powder | |
CAS RN |
52918-63-5 | |
Record name | Deltamethrin | |
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Record name | Deltamethrin [BSI:ISO] | |
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Record name | DELTAMETHRIN | |
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Record name | Deltamethrin | |
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Melting Point |
90 °C, MP: 98-101 °C, 100 °C, 98-101 °C | |
Record name | DELTAMETHRIN | |
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Record name | Deltamethrin | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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